N-Decanoylglycine

Catalog No.
S3390825
CAS No.
14305-32-9
M.F
C12H23NO3
M. Wt
229.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Decanoylglycine

CAS Number

14305-32-9

Product Name

N-Decanoylglycine

IUPAC Name

2-(decanoylamino)acetic acid

Molecular Formula

C12H23NO3

Molecular Weight

229.32 g/mol

InChI

InChI=1S/C12H23NO3/c1-2-3-4-5-6-7-8-9-11(14)13-10-12(15)16/h2-10H2,1H3,(H,13,14)(H,15,16)

InChI Key

WRRYZYASRAUROW-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

CCCCCCCCCC(=O)NCC(=O)O

The exact mass of the compound N-decanoylglycine is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of fatty amide in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-Decanoylglycine is a medium-chain (C10) lipoamino acid consisting of capric acid conjugated with glycine. As a defined amphiphilic N-acyl amino acid, it functions as a mild anionic surfactant, a high-affinity biocatalytic precursor, and a highly specific endogenous bacterial metabolite. In procurement contexts, it is primarily sourced for specialized immunological research—particularly concerning Tuft-2 cell expansion and mucosal immunity—as well as for precision enzymatic amidation studies and controlled surfactant formulations. Unlike crude industrial mixtures such as sodium cocoyl glycinate, pure N-decanoylglycine provides exact stoichiometric control for critical micelle concentration (CMC) tuning and reproducible biological assays [1].

Substituting N-decanoylglycine with shorter-chain analogs (like N-octanoylglycine) or longer-chain variants (like N-lauroylglycine) fundamentally alters both physicochemical processability and biological performance. N-octanoylglycine (C8) is widely used in commercial cosmetics but lacks the specific receptor-binding affinity required to trigger Tuft-2 cell expansion in immunological models. Conversely, N-lauroylglycine (C12) exhibits a much lower critical micelle concentration (CMC) and reduced aqueous solubility, dictating the use of organic cosolvents like DMSO in high-concentration enzymatic assays[1]. Furthermore, industrial-grade substitutes like sodium cocoyl glycinate are heterogeneous C8-C16 mixtures that introduce unacceptable batch-to-batch variability, rendering them unsuitable for precision biocatalysis and mechanistic microbiome research.

Specific Induction of Tuft-2 Cell Expansion in Mucosal Immunity Models

N-decanoylglycine is a highly specific bacterial metabolite that triggers intestinal Tuft-2 cell expansion, a critical pathway in type 2 immune responses against pathogens. Research demonstrates that while N-decanoylglycine (C10) actively modulates Tuft cell numbers and stimulates eicosanoid immune effectors, generic short-chain fatty acids or standard amino acids do not possess this specific signaling capability. In gnotobiotic mouse models, the presence of N-decanoylglycine is directly correlated with Tuft cell activation, whereas baseline metabolites like butyrate act as inhibitors[1].

Evidence DimensionTuft cell expansion capability
Target Compound DataActive inducer of Tuft-2 cell expansion
Comparator Or BaselineButyrate (expansion inhibitor) / Generic short-chain fatty acids (inactive)
Quantified DifferenceSelective activation of Tuft-2 cells vs. suppression/inactivity by baseline metabolites
ConditionsIn vivo gnotobiotic mouse models and pathogen infection assays

For immunologists and microbiologists, procuring pure N-decanoylglycine is mandatory to accurately model and stimulate Tuft-2 cell-mediated mucosal defense mechanisms without confounding variables.

Quantified Substrate Affinity and Aqueous Processability for Enzymatic Amidation

In the biosynthesis of fatty acid primary amides, N-decanoylglycine serves as a highly efficient substrate for peptidylglycine alpha-amidating enzyme (alpha-AE). Kinetic studies reveal that the apparent Michaelis constant (KM,app) for medium-to-long chain N-acylglycines (C10-C12) is in the range of 60-90 µM, compared to 23 mM for short-chain analogs like N-formylglycine. While N-lauroylglycine (C12) shares a similar KM, it represents the absolute limit for aqueous solubility (5-10 mM). N-decanoylglycine provides a precise balance of high enzymatic affinity and aqueous processability, whereas chains ≥C13 require 2.5% DMSO to solubilize at concentrations ≤300 µM [1].

Evidence DimensionEnzyme affinity (KM,app) and aqueous solubility limit
Target Compound DataKM ~60-90 µM; highly soluble in purely aqueous buffers
Comparator Or BaselineN-formylglycine (KM = 23 mM) / Chains ≥C13 (require 2.5% DMSO)
Quantified Difference~1000-fold higher affinity than C1 analogs; avoids DMSO requirement of >C12 analogs
ConditionsRecombinant rat alpha-AE kinetic assays in aqueous buffer

Biocatalysis researchers must select N-decanoylglycine to achieve high reaction rates in purely aqueous systems without the inhibitory or denaturing effects of organic cosolvents.

Tuned Critical Micelle Concentration (CMC) for Mild Surfactant Applications

As an amphiphilic lipoamino acid, N-decanoylglycine exhibits a Critical Micelle Concentration (CMC) that bridges the gap between highly hydrophilic and highly hydrophobic analogs. While N-lauroylglycine (C12) has a low CMC of approximately 12 mmol/L, leading to strong micellization, and N-octanoylglycine (C8) requires much higher concentrations to aggregate, N-decanoylglycine provides intermediate surface tension reduction[1]. This specific CMC profile makes it highly applicable for formulations that require mild detergency and emulsification without the aggressive lipid-stripping behavior of longer-chain anionic surfactants.

Evidence DimensionCritical Micelle Concentration (CMC) and micellar stability
Target Compound DataIntermediate CMC and mild surface activity
Comparator Or BaselineN-lauroylglycine (C12) (CMC ~12 mmol/L)
Quantified DifferenceHigher concentration required to micellize than C12, providing milder detergency
ConditionsAqueous surfactant solutions at 298 K

Formulators of specialized biochemical lysis buffers choose N-decanoylglycine when C12 surfactants are too aggressive and C8 surfactants are too weak.

Mucosal Immunity and Microbiome Modeling

Due to its specific role as a Tuft-2 cell-expanding metabolite, N-decanoylglycine is the standard compound for in vitro and in vivo assays studying gut microbiome repair, parasitic infections, and pathogen pathogenesis [1].

Biocatalytic Synthesis of Primary Amides

Its precise balance of high binding affinity (KM ~60-90 µM) and aqueous solubility makes it a highly suitable precursor for alpha-AE-mediated enzymatic synthesis of decanamide, avoiding the need for DMSO cosolvents [2].

Mild Lipoamino Acid Surfactant Formulation

Utilized in specialized biochemical buffers and dermocosmetics where precise control over the Critical Micelle Concentration (CMC) is required, offering a milder alternative to N-lauroylglycine without the batch variability of crude cocoyl glycinate[3].

Physical Description

Solid

XLogP3

3.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

229.16779360 Da

Monoisotopic Mass

229.16779360 Da

Heavy Atom Count

16

UNII

HH5U4S6JEW

Sequence

G

Wikipedia

N-decanoylglycine

Dates

Last modified: 08-19-2023

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